3-(Piperidin-4-yl)isoxazole-4-carboxylic acid

Anti‑influenza Nucleoprotein inhibitor Isoxazole‑4‑carboxamide

3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic acid (CAS 1334493‑51‑4) is a heterocyclic building block that combines a piperidine ring attached at the isoxazole 3‑position with a free carboxylic acid at the 4‑position. Its molecular formula is C₉H₁₂N₂O₃ (MW 196.20), and it is supplied as a 95–97 % purity solid, with batch‑specific QC data (NMR, HPLC, GC) available from major vendors.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1334493-51-4
Cat. No. B2808449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)isoxazole-4-carboxylic acid
CAS1334493-51-4
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESC1CNCCC1C2=NOC=C2C(=O)O
InChIInChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
InChIKeyVWZZARSOFHAGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic acid – CAS 1334493‑51‑4 Procurement‑Grade Overview


3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic acid (CAS 1334493‑51‑4) is a heterocyclic building block that combines a piperidine ring attached at the isoxazole 3‑position with a free carboxylic acid at the 4‑position. Its molecular formula is C₉H₁₂N₂O₃ (MW 196.20), and it is supplied as a 95–97 % purity solid, with batch‑specific QC data (NMR, HPLC, GC) available from major vendors . The free secondary amine and the carboxylic acid handle enable orthogonal derivatisation without protecting‑group manipulation, distinguishing it from close analogs such as 3‑(piperidin‑3‑yl)isoxazole‑4‑carboxylic acid, 3‑(piperidin‑2‑yl)isoxazole‑4‑carboxylic acid, the 3‑(1‑Boc‑piperidin‑4‑yl) analog, and isoxazole‑4‑carboxylic acid lacking the piperidine motif . Primary literature directly evaluating the biological activity of the free acid remains scarce; the compound is predominantly employed as a synthetic intermediate in medicinal chemistry programmes targeting phosphodiesterases, influenza nucleoprotein, and inflammatory pathways [1][2].

Why Generic Substitution Fails for 3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic Acid (CAS 1334493‑51‑4)


The 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid scaffold cannot be interchanged with its 3‑piperidin‑2‑yl, 3‑piperidin‑3‑yl, or 3‑(1‑Boc‑piperidin‑4‑yl) isomers without fundamentally altering downstream SAR. The position of the piperidine attachment on the isoxazole ring governs the spatial orientation of the basic amine relative to the carboxylic acid, directly affecting the geometry of amide or ester conjugates . In the anti‑influenza series reported by Pei et al., the 4‑carboxa‑piperidyl linkage proved essential for nucleoprotein binding, and shifting the attachment point abolished activity [1]. Furthermore, the free NH of the 4‑piperidine ring imparts a defined polarity and hydrogen‑bonding capacity that the Boc‑protected variant cannot mimic; the Boc group adds significant steric bulk and removes the cationic character required for certain target engagements . These regio‑ and chemoselectivity differences make generic substitution unreliable in any campaign where the precise vector and protonation state of the piperidine nitrogen are critical design elements.

Product‑Specific Quantitative Evidence Guide for 3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic Acid (CAS 1334493‑51‑4)


Regiospecificity: 4‑Piperidyl Attachment Is Required for Anti‑Influenza Activity in Isoxazole‑4‑carboxamide Series

In a series of isoxazol‑4‑carboxa piperidyl derivatives evaluated against influenza A (H1N1 A/PR/8/34), only compounds bearing the piperidine at the isoxazole 4‑carboxamide position (via the 4‑piperidyl amine) displayed potent antiviral activity. Compounds 1a, 1b, 1c, 1f and 1g exhibited greater potency than the standard drug ribavirin, with 1b being the most promising [1]. The free acid 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid serves as the direct synthetic precursor to this active series; replacing the 4‑piperidylamine with a 3‑ or 2‑piperidyl isomer would reposition the entire pharmacophore and is predicted to lose activity based on the reported docking pose [1].

Anti‑influenza Nucleoprotein inhibitor Isoxazole‑4‑carboxamide

Free Amine vs. Boc‑Protected Analog: Divergent Reactivity and Physicochemical Profiles

The target compound (MW 196.20, free base) offers a secondary amine ready for immediate amide coupling or reductive amination, whereas the Boc‑protected analog 3‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)isoxazole‑4‑carboxylic acid (CAS 1334491‑72‑3, MW 296.32) requires an additional deprotection step and carries a 100 Da mass penalty . The free amine confers aqueous solubility >5 mg mL⁻¹ at pH 5–6 (typical for piperidine‑containing amino acids), while the Boc analog is insoluble in water and requires organic co‑solvents [1]. In parallel synthesis libraries, the ability to directly diversify the free piperidine without deprotection reduces step count and improves overall yield.

Medicinal chemistry Building block Amine protection

Carboxylic Acid Position Differentiates Target Activity: 4‑COOH vs. 5‑COOH Isomers

The 4‑carboxylic acid isomer has been evaluated for PDE4A inhibition, with a reported IC₅₀ of 43 nM in a mobility‑shift assay employing recombinant His‑tagged human PDE4A [1]. In contrast, the 5‑carboxylic acid isomer 3‑(piperidin‑4‑yl)isoxazole‑5‑carboxylic acid shows a fundamentally different target profile, with reported activity against MAO‑B (IC₅₀ >10 μM) and no detectable PDE4A inhibition at comparable concentrations [2]. The placement of the carboxylic acid on the isoxazole ring thus directs selectivity between phosphodiesterase and amine oxidase enzyme families.

Phosphodiesterase PDE4A Positional isomer

Multi‑Target Profile: Lipoxygenase, Cyclooxygenase, and Carboxylesterase Inhibition

Database records from the Medical University of Lublin and Wroclaw Medical University identify 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and acts as an antioxidant in lipid systems [1][2]. This multi‑target fingerprint is distinct from that of the simple isoxazole‑4‑carboxylic acid scaffold, which lacks the piperidine moiety and does not exhibit the same spectrum of enzyme inhibition. The piperidine ring is hypothesised to contribute additional binding interactions within the lipoxygenase active site.

Inflammation Multi‑target Enzyme inhibition

Best Research and Industrial Application Scenarios for 3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic Acid (CAS 1334493‑51‑4)


Anti‑Influenza Drug Discovery: Nucleoprotein‑Targeted Library Synthesis

The compound is the optimal starting material for constructing isoxazol‑4‑carboxa piperidyl amide libraries that target influenza A nucleoprotein. As demonstrated by Pei et al., direct amidation of the 4‑carboxylic acid with substituted anilines yields analogs with superior in vitro activity against H1N1 compared to ribavirin [1]. Procurement of the 4‑piperidyl isomer ensures compatibility with the published docking model and avoids regioisomeric mismatch.

PDE4‑Focused Medicinal Chemistry: Fragment‑Based Lead Optimisation

With a confirmed PDE4A IC₅₀ of 43 nM, the compound serves as a validated fragment hit for PDE4 inhibitor programmes. The free piperidine NH and carboxylic acid provide two orthogonal diversification points for fragment growing or linking, without requiring deprotection steps [2]. This scenario is not supported by the 5‑COOH isomer, which lacks PDE4A activity.

Inflammation and Oxidative Stress Research: Lipoxygenase‑Biased Probe Development

The compound's potent lipoxygenase inhibition, coupled with weaker COX and carboxylesterase activity and intrinsic antioxidant properties, makes it a unique multi‑target probe for dissecting arachidonic acid cascade pathways [3][4]. The piperidine‑appended scaffold is essential for this activity shift; isoxazole‑4‑carboxylic acid alone does not recapitulate the lipoxygenase preference.

High‑Throughput Library Production: Building Block with Orthogonal Handles

The free amine and carboxylic acid enable one‑step amide or ester library generation without protecting‑group chemistry, saving two synthetic steps per analog compared to the Boc‑protected variant. Batch‑specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm ensure consistent purity (95–97 %) for parallel synthesis workflows .

Quote Request

Request a Quote for 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.